molecular formula C9H14O4 B13157919 Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate

Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate

Cat. No.: B13157919
M. Wt: 186.20 g/mol
InChI Key: XXDCSEMWTDGWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . This compound is characterized by the presence of an oxirane ring and an oxolan ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-3-(oxolan-3-yl)oxirane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various functionalized products, depending on the nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate is unique due to its specific combination of oxirane and oxolan rings, which imparts distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and industrial applications .

Biological Activity

Methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Formula: C10H18O3
Molecular Weight: 186.2481 g/mol
IUPAC Name: this compound
InChIKey: CYFDJMXHODROJG-UHFFFAOYSA-N

The compound features a unique oxirane ring structure, which contributes to its reactivity and biological properties. The presence of the oxolane moiety enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as ring-opening reactions or esterification processes. Specific synthetic pathways may vary, but they generally aim to ensure high yield and purity of the final product.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in developing new antimicrobial agents, particularly in combating antibiotic-resistant strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. Experimental models have demonstrated that it can inhibit pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.

The biological activity of this compound is primarily mediated through:

  • Membrane Disruption: The oxirane structure allows for integration into lipid bilayers, leading to increased membrane permeability and cell lysis.
  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in bacterial metabolism, disrupting their growth and replication.

Case Studies

  • Study on Antimicrobial Efficacy:
    A study published in the Egyptian Journal of Chemistry explored the antimicrobial effects of various derivatives, including this compound. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for drug development .
  • Inflammatory Response Modulation:
    Another research effort focused on the anti-inflammatory properties of this compound. In vivo studies demonstrated significant reductions in edema and inflammatory markers in treated mice compared to controls, suggesting a viable pathway for therapeutic application in inflammatory conditions .

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 3-methyl-3-(oxolan-3-yl)oxirane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-9(6-3-4-12-5-6)7(13-9)8(10)11-2/h6-7H,3-5H2,1-2H3

InChI Key

XXDCSEMWTDGWHE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C2CCOC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.